molecular formula C11H13FO2 B13316477 Methyl 2-(3-fluoro-4-methylphenyl)propanoate

Methyl 2-(3-fluoro-4-methylphenyl)propanoate

Cat. No.: B13316477
M. Wt: 196.22 g/mol
InChI Key: USMVPVHBEFBRJZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-4-methylphenyl)propanoate is an organic compound with the molecular formula C11H13FO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoro-4-methylphenyl)propanoate typically involves the esterification of 3-fluoro-4-methylphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-4-methylphenylpropanoic acid.

    Reduction: 3-fluoro-4-methylphenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-fluoro-4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-fluoro-5-methylphenyl)propanoate
  • Methyl 2-(4-fluoro-3-methylphenyl)propanoate
  • Methyl 2-(2-fluoro-4-methylphenyl)propanoate

Uniqueness

Methyl 2-(3-fluoro-4-methylphenyl)propanoate is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 2-(3-fluoro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H13FO2/c1-7-4-5-9(6-10(7)12)8(2)11(13)14-3/h4-6,8H,1-3H3

InChI Key

USMVPVHBEFBRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(=O)OC)F

Origin of Product

United States

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